molecular formula C20H22N2O4S B2366047 N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide CAS No. 868369-58-8

N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide

Cat. No.: B2366047
CAS No.: 868369-58-8
M. Wt: 386.47
InChI Key: PCBYCEQKVDPQFI-MRCUWXFGSA-N
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Description

N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide is a complex organic compound featuring a benzo[d]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide typically involves the condensation of 3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-amine with 3,4-dimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide can be used as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its benzo[d]thiazole core is a common motif in many bioactive molecules, suggesting potential activity in various biological pathways.

Industry

In materials science, the compound could be used in the development of new polymers or as a component in organic electronic devices due to its conjugated system and potential for electron transport.

Mechanism of Action

The mechanism of action for N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzo[d]thiazole core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-2-methylbenzothiazolium iodide
  • 4,7-diarylbenzo[c][1,2,5]thiadiazoles

Uniqueness

What sets N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide apart is its specific substitution pattern and the presence of both methoxy and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to unique properties not observed in similar compounds.

Properties

IUPAC Name

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-6-22-17-15(25-4)9-7-12(2)18(17)27-20(22)21-19(23)13-8-10-14(24-3)16(11-13)26-5/h7-11H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBYCEQKVDPQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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